molecular formula C10H9BF3KN2 B15297143 Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)borate

Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)borate

Cat. No.: B15297143
M. Wt: 264.10 g/mol
InChI Key: AVPIAXNMLLGPOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide typically involves the reaction of 1-methyl-3-phenyl-1H-pyrazole with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained. This often requires optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound .

Mechanism of Action

The mechanism by which potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide exerts its effects involves the formation of stable boron-carbon bonds. The compound acts as a nucleophile in many reactions, donating electrons to form new bonds. This process often involves the transfer of the trifluoroborate group to a palladium catalyst, which then facilitates the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide is unique due to its phenyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly useful in reactions that require robust and stable reagents .

Properties

Molecular Formula

C10H9BF3KN2

Molecular Weight

264.10 g/mol

IUPAC Name

potassium;trifluoro-(2-methyl-5-phenylpyrazol-3-yl)boranuide

InChI

InChI=1S/C10H9BF3N2.K/c1-16-10(11(12,13)14)7-9(15-16)8-5-3-2-4-6-8;/h2-7H,1H3;/q-1;+1

InChI Key

AVPIAXNMLLGPOA-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=NN1C)C2=CC=CC=C2)(F)(F)F.[K+]

Origin of Product

United States

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